N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide

Catalog No.
S13081899
CAS No.
638146-73-3
M.F
C13H17N5O
M. Wt
259.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzam...

CAS Number

638146-73-3

Product Name

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide

IUPAC Name

N-(1-ethyltetrazol-5-yl)-4-propan-2-ylbenzamide

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

InChI

InChI=1S/C13H17N5O/c1-4-18-13(15-16-17-18)14-12(19)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15,17,19)

InChI Key

VDUAREFZGKJZGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C(C)C

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a chemical compound characterized by the presence of a tetrazole ring and a benzamide moiety. Its chemical formula is C13H17N5O, with a molecular weight of 259.31 g/mol. The compound features a unique substitution pattern, which contributes to its distinct chemical and biological properties. The tetrazole ring is known for its stability and versatility in various

  • Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to products like carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.
  • Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Research indicates that N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The tetrazole moiety can mimic biological molecules, allowing it to interact with various enzymes and receptors. Such interactions may modulate biological pathways, making this compound a candidate for further pharmacological studies .

The synthesis of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide typically involves two main steps:

  • Formation of the Tetrazole Ring: This is achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Attachment of the Benzamide Moiety: The tetrazole derivative is coupled with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In industrial settings, optimization of these synthetic routes is essential to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed alongside stringent quality control measures.

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential bioactive properties, including antimicrobial and anticancer effects.
  • Medicine: Explored as a candidate for drug development due to its unique structural features.
  • Industry: Utilized in developing new materials and as a catalyst in

The interaction studies of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide reveal its ability to bind with specific molecular targets such as enzymes and receptors. The mechanism of action typically involves modulation of enzyme activity or alteration of cellular signaling pathways. Further biochemical and pharmacological studies are required to elucidate these interactions fully .

Several compounds share structural similarities with N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide:

Compound NameStructural Features
N-(1-Methyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamideSimilar tetrazole ring but with a methyl group instead of ethyl.
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(methyl)benzamideRetains the tetrazole ring; benzamide has a methyl group instead of propan-2-yl.
N-(1-Ethyl-1H-tetrazol-5-yl)-4-(tert-butyl)benzamideContains a tert-butyl group on the benzamide moiety, altering steric properties.

Uniqueness

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct chemical reactivity and biological properties compared to its analogs. This uniqueness is important for comparative studies regarding their stability, reactivity, and biological activities.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.14331018 g/mol

Monoisotopic Mass

259.14331018 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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